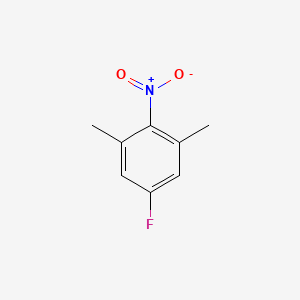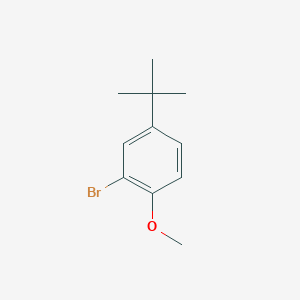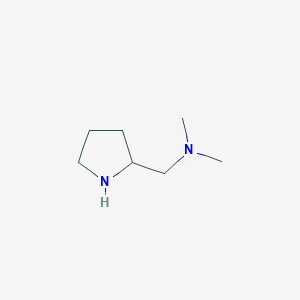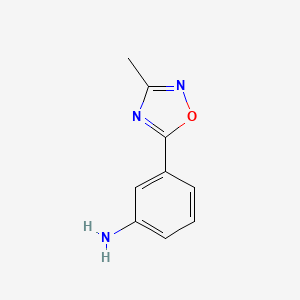
Bis(carbonyldithio)tetrathiafulvalene
Descripción general
Descripción
Synthesis Analysis
The synthesis of bis(carbonyldithio)tetrathiafulvalene derivatives has been explored through various methods. For instance, the synthesis of bis(2,5-dimethylpyrrolo[3,4-d])tetrathiafulvalene derivatives starts from readily available 2,5-dimethylpyrrole, leading to good yields of the final product . Another approach involves the use of tetrakis(cyanoethylthio)tetrathiafulvalene and primary alkyl halides to synthesize bis(3,4-furyldimethylthio)tetrathiafulvalene and related compounds . Additionally, bis(ethylenedithio)tetrathiafulvalene (ET) molecules with alkyl chains have been synthesized to improve solubility in organic solvents without compromising electron donating ability . A non-coupling synthesis route for bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) has also been developed, utilizing an intramolecular rearrangement of a tetralithiated intermediate . Furthermore, functionalized BEDT-TTF derivatives have been efficiently synthesized from tetrathiolate precursors and primary alkyl halides .
Molecular Structure Analysis
The molecular structures of bis(carbonyldithio)tetrathiafulvalene derivatives have been determined through various analytical techniques. X-ray analysis has been used to determine the structures of bis- and tetrakis(triphenylstannyl)tetrathiafulvalenes . The planarity of the tetrathiafulvalene (TTF) group varies depending on the isomer, as seen in the cis and trans isomers of bis(2-cyanoethylsulfanyl)(decane-1,10-diyldithio)tetrathiafulvalene, where the TTF group is planar in the cis isomer but distorted in the trans isomer .
Chemical Reactions Analysis
The chemical reactivity of bis(carbonyldithio)tetrathiafulvalene derivatives has been studied in the context of forming charge-transfer complexes and other reactions. For example, the charge-transfer complex of a tetra-substituted derivative with TCNQ was isolated . Additionally, the synthesis of bridged tetrathiafulvalene-containing structures has been achieved by converting bis(1,3-dithiole-2-chalcogenones) into substituted tetrathiafulvalenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(carbonyldithio)tetrathiafulvalene derivatives have been extensively studied. The electrochemical properties of these compounds are of particular interest due to their potential as organic metal building blocks. The redox behavior of pyrrolo tetrathiafulvalenes is very close to that of TTF itself, indicating excellent electron donor properties . The electrochemical properties of various donors with eight-membered heterocycles have been compared, relating them to analogous quasi-one-dimensional organic metals . The solubility and film-forming ability of ET molecules with alkyl chains have been improved, which is beneficial for applications in electronic devices . The electronic spectrum absorption maxima and redox potentials of bis- and tetrakis(triphenylstannyl)tetrathiafulvalenes show a bathochromic shift and a slight shift to a lower region, respectively . The electrochemical properties of benzene modulated tetrathiafulvalenetetrathiolate donors have also been investigated .
Aplicaciones Científicas De Investigación
Electrochemical Properties and Synthesis
Bis(carbonyldithio)tetrathiafulvalene (CDTTTF) and its derivatives exhibit unique electrochemical properties due to their structural composition. For instance, the synthesis and electrochemical properties of bis(o-xylylphenyldithio)tetrathiafulvalene, bis(1,8-dimethylnaphthalenedithio)tetrathiafulvalene, and bis(2,2′-dimethyl-1, 1'biphenyldithio)tetrathiafulvalene have been explored. These compounds, containing heterocyclic rings of different sizes, exhibit distinct electrochemical behaviors, underscoring the versatile nature of CDTTTF derivatives in electrochemical applications (Meline, Basak, & Elsenbaumer, 1999).
Organic Electronics and Field-Effect Transistors
CDTTTF compounds have shown promising applications in the field of organic electronics, particularly in organic field-effect transistors (OFETs). The synthesis of linear benzene-fused bis(tetrathiafulvalene) compounds and their application in OFETs have been demonstrated. One of these compounds exhibited high mobility, highlighting its potential in advanced electronic devices (Gao et al., 2006).
Photocyclodimerization and Crystal Engineering
The photocyclodimerization of bis(butoxycarbonyl)-substituted tetrathiafulvalene in crystalline states has been studied. This process leads to the formation of complex structures like a “cage product,” which are of interest in the field of crystal engineering and molecular design (Venugopalan & Venkatesan, 1990).
Redox-Active Ligands in Coordination Chemistry
CDTTTF derivatives have been used to create redox-active ligands in coordination chemistry. For example, rhenium(I) tricarbonyl mono- and dinuclear complexes with redox-active bis(pyrazole)–tetrathiafulvalene ligands were synthesized and characterized. These complexes displayed sequential oxidation processes and suggested electronic interactions between the TTF cores, which are crucial for understanding the redox behavior in coordination compounds (Xiong et al., 2012).
Mecanismo De Acción
Target of Action
Bis(carbonyldithio)tetrathiafulvalene, also known as 2,2’-Bis(1,3,4,6-tetrathiapentalene-5-one), is a derivative of Tetrathiafulvalene (TTF) . TTF is a well-known molecule that exhibits outstanding redox properties and a remarkable electron donor character . Therefore, the primary targets of Bis(carbonyldithio)tetrathiafulvalene are likely to be electron acceptors in various chemical reactions.
Mode of Action
As an electron donor, Bis(carbonyldithio)tetrathiafulvalene can donate electrons to electron acceptors in chemical reactions . This electron transfer can result in the formation of new chemical bonds and the initiation of various chemical reactions.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of Bis(carbonyldithio)tetrathiafulvalene. For instance, its storage temperature is recommended to be room temperature .
Propiedades
IUPAC Name |
2-(5-oxo-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8O2S8/c9-7-15-3-4(16-7)12-1(11-3)2-13-5-6(14-2)18-8(10)17-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSSQMMIVZRMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8O2S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465638 | |
| Record name | 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(carbonyldithio)tetrathiafulvalene | |
CAS RN |
64394-47-4 | |
| Record name | 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)



